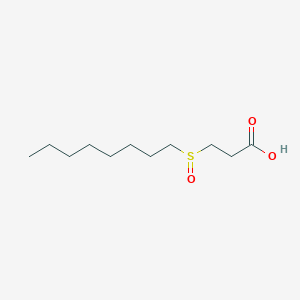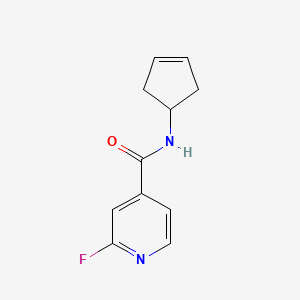![molecular formula C23H20FN5O2S B2488094 N-(sec-butyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide CAS No. 1112398-51-2](/img/structure/B2488094.png)
N-(sec-butyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(sec-butyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . It also has a pyrazin-2-yl group, which is a component of many bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions, while the phenylthio group might be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would likely be determined experimentally. These properties can be influenced by factors such as the presence of polar groups and the overall shape of the molecule .Applications De Recherche Scientifique
Cannabinoid Receptor Antagonists
Research into pyrazole derivatives, including compounds structurally similar to N-(sec-butyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide, has shown significant interest in the development of cannabinoid receptor antagonists. These compounds are designed to aid in the characterization of cannabinoid receptor binding sites and serve as pharmacological probes. Therapeutically, they have potential applications in antagonizing the harmful side effects of cannabinoids and cannabimimetic agents. Structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity have been identified, emphasizing the importance of specific substituents on the pyrazole ring for enhanced activity (Lan et al., 1999).
Cocrystallization and Supramolecular Interactions
A study on the cocrystallization behavior of pyrazinoic acid with isomeric pyridine carboxamide series, which includes structural motifs related to N-(sec-butyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide, revealed insights into steric and electrostatic compatibility issues that influence intermolecular interactions and supramolecular growth. This research underscores the potential of such compounds in forming cocrystals or eutectics based on their structural arrangements, which can significantly affect their pharmacological properties (Karothu Durga Prasad et al., 2015).
Antituberculosis Activity
Compounds with the piperidine carboxamide motif have been evaluated for their potential in treating tuberculosis. A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates was synthesized and tested for in vitro antituberculosis activity. Among these, specific derivatives exhibited promising activity, highlighting the therapeutic potential of such structures in developing new antituberculosis agents (Jeankumar et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O2S/c1-14-8-15(2)10-19(9-14)25-21(30)13-32-23-28-27-20-7-6-16(12-29(20)23)22(31)26-18-5-3-4-17(24)11-18/h3-12H,13H2,1-2H3,(H,25,30)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALDYGYRADARNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC(=CC=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Oxan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2488011.png)
![2-Methyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2488015.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2488016.png)
![2-chloro-3-[4-[3-(furan-2-yl)-1H-pyrazol-5-yl]piperidin-1-yl]naphthalene-1,4-dione](/img/structure/B2488017.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2488019.png)



![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2488025.png)


![2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B2488033.png)
![3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid](/img/structure/B2488034.png)